1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Overview
Description
1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Preparation Methods
The synthesis of 1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The 2,4-dichlorobenzyl group is introduced through nucleophilic substitution reactions.
Formation of the Urea Derivative: The final step involves the reaction of the thiadiazole derivative with 4-fluorophenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown significant biological activity, particularly as an anticancer agent.
Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives and urea-based compounds:
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS/c17-10-2-1-9(13(18)8-10)7-14-22-23-16(25-14)21-15(24)20-12-5-3-11(19)4-6-12/h1-6,8H,7H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUNAESEEXIWDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)CC3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.